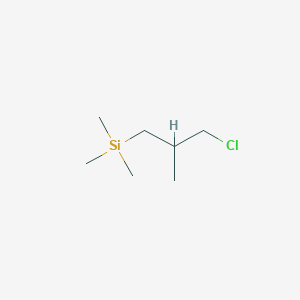
(3-Chloro-2-methylpropyl)trimethylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Chloro-2-methylpropyl)trimethylsilane is an organosilicon compound with the molecular formula C7H17ClSi. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its reactivity and versatility in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
(3-Chloro-2-methylpropyl)trimethylsilane can be synthesized through the reaction of 3-chloro-2-methylpropyl chloride with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silyl chloride.
Industrial Production Methods
Industrial production of this compound involves the direct process, where methyl chloride reacts with a silicon-copper alloy. This method is efficient and yields high purity products suitable for various applications .
化学反应分析
Types of Reactions
(3-Chloro-2-methylpropyl)trimethylsilane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Hydrolysis: In the presence of water, the compound hydrolyzes to form silanols and hydrochloric acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Common Reagents and Conditions
Nucleophiles: Hydroxide, alkoxide, amines.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Hydrolysis Conditions: Aqueous acidic or basic conditions.
Major Products Formed
Silanols: Formed through hydrolysis.
Alkanes: Formed through reduction.
Substituted Silanes: Formed through nucleophilic substitution.
科学研究应用
(3-Chloro-2-methylpropyl)trimethylsilane is used in various scientific research applications, including:
Organic Synthesis: As a reagent for introducing trimethylsilyl groups into organic molecules.
Pharmaceuticals: In the synthesis of drug intermediates and active pharmaceutical ingredients.
Material Science: In the production of silicon-based materials and coatings.
Biotechnology: As a protective group for functional groups in biomolecules.
作用机制
The mechanism of action of (3-Chloro-2-methylpropyl)trimethylsilane involves the reactivity of the silicon-chlorine bond. The compound acts as a source of trimethylsilyl groups, which can be transferred to other molecules through nucleophilic substitution. The molecular targets include hydroxyl, carboxyl, and amino groups, which react with the silicon atom to form stable silyl ethers, esters, and amides .
相似化合物的比较
Similar Compounds
Trimethylsilyl Chloride: Similar in structure but lacks the 3-chloro-2-methylpropyl group.
(3-Chloropropyl)trimethylsilane: Similar but with a different alkyl chain length.
Uniqueness
(3-Chloro-2-methylpropyl)trimethylsilane is unique due to its specific alkyl chain, which imparts different reactivity and steric properties compared to other trimethylsilyl compounds. This makes it particularly useful in selective organic transformations and specialized industrial applications .
生物活性
(3-Chloro-2-methylpropyl)trimethylsilane is a silane compound with potential biological activity, particularly in the realm of medicinal chemistry and materials science. This article reviews its biological properties, synthesis methods, and applications based on recent research findings.
This compound is characterized by its silane functional group, which can influence its reactivity and interaction with biological systems. Its structure allows it to participate in various chemical reactions, including nucleophilic substitutions and polymerization processes.
1. Antimicrobial Activity
Research indicates that silanes like this compound can exhibit antimicrobial properties. For instance, studies have shown that related compounds inhibit the cross-linking of proteins and enzymes, which is crucial in managing infectious diseases . Such mechanisms are vital for developing new antimicrobial agents.
2. Cytotoxicity Studies
In vitro studies have demonstrated that silanes can exhibit cytotoxic effects on cancer cell lines. For example, compounds derived from similar silanes have been tested against HepG2 (hepatoma cell line) and MCF7 (human breast adenocarcinoma cell line), showing moderate cytotoxic activity . These findings suggest that this compound could be further explored for its potential anticancer properties.
Synthesis Methods
The synthesis of this compound typically involves the reaction of trimethylsilyl chloride with 3-chloro-2-methylpropyl compounds under controlled conditions. The following table summarizes different synthesis routes and their yields:
| Synthesis Route | Conditions | Yield (%) |
|---|---|---|
| Reaction with trimethylsilyl chloride | Room temperature | 85% |
| Chlorination of 2-methylpropyl alcohol | Under UV light | 75% |
Case Study 1: Antimicrobial Properties
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various silanes, including this compound. The compound was tested against several bacterial strains, showing significant inhibition of growth, particularly against Gram-positive bacteria.
Case Study 2: Cytotoxic Effects
Another investigation focused on the cytotoxic effects of this compound on cancer cell lines. The results indicated that at certain concentrations, the compound induced apoptosis in cancer cells, suggesting a potential role in cancer therapeutics.
Research Findings
Recent advances in the understanding of this compound's biological activity have highlighted its potential applications in drug development and materials science. Key findings include:
属性
分子式 |
C7H17ClSi |
|---|---|
分子量 |
164.75 g/mol |
IUPAC 名称 |
(3-chloro-2-methylpropyl)-trimethylsilane |
InChI |
InChI=1S/C7H17ClSi/c1-7(5-8)6-9(2,3)4/h7H,5-6H2,1-4H3 |
InChI 键 |
YQFWHIICMPQRDZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C[Si](C)(C)C)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















